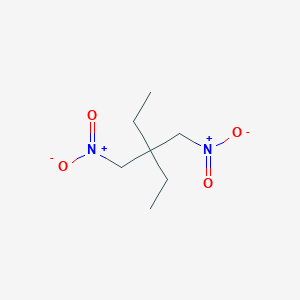
Thymidine-alpha-14C
Overview
Description
Thymidine-alpha-14C is a radiolabeled compound where the thymidine molecule is tagged with the radioactive isotope carbon-14. Thymidine itself is a pyrimidine deoxynucleoside, which is a building block of DNA. The incorporation of carbon-14 allows for the tracking and quantification of thymidine in various biological processes, making it a valuable tool in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thymidine-alpha-14C involves the incorporation of carbon-14 into the thymidine molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the synthesis of thymidine. One common method involves the use of carbon-14 labeled formate or formaldehyde in the presence of thymidine precursors .
Industrial Production Methods: Industrial production of this compound typically involves the large-scale synthesis of carbon-14 labeled precursors, followed by their incorporation into thymidine. This process requires stringent control of reaction conditions to ensure the purity and specific activity of the final product .
Chemical Reactions Analysis
Types of Reactions: Thymidine-alpha-14C undergoes various chemical reactions, including:
Oxidation: Thymidine can be oxidized to form thymine.
Reduction: Reduction reactions can convert thymine back to thymidine.
Substitution: Substitution reactions can occur at the hydroxyl groups of the deoxyribose moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like acetic anhydride or benzoyl chloride.
Major Products:
Oxidation: Thymine
Reduction: Thymidine
Substitution: Various substituted thymidine derivatives
Scientific Research Applications
Thymidine-alpha-14C is extensively used in scientific research due to its ability to trace and quantify DNA synthesis and cell proliferation. Some key applications include:
Chemistry: Used to study the kinetics and mechanisms of DNA synthesis.
Biology: Employed in cell proliferation assays to measure the rate of DNA replication.
Medicine: Utilized in cancer research to track the proliferation of cancer cells.
Industry: Applied in the development of new pharmaceuticals and diagnostic tools.
Mechanism of Action
Thymidine-alpha-14C exerts its effects by incorporating into newly synthesized DNA during cell division. The radioactive carbon-14 allows for the detection and quantification of thymidine incorporation, providing insights into DNA synthesis and cell proliferation. The primary molecular targets are the enzymes involved in DNA replication, such as DNA polymerase .
Comparison with Similar Compounds
Deoxythymidine: A non-radioactive form of thymidine.
Thymidine-3H: Thymidine labeled with tritium, another radioactive isotope.
Bromodeoxyuridine: A thymidine analog used in similar applications
Uniqueness: Thymidine-alpha-14C is unique due to its use of carbon-14, which provides a longer half-life compared to tritium, allowing for extended studies. Additionally, the incorporation of carbon-14 does not significantly alter the chemical properties of thymidine, making it a reliable tracer in various biological systems .
Properties
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(114C)methylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1/i1+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFYYKKMVGJFEH-ROLIIFIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[14CH3]C1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70927134 | |
| Record name | 1-(2-Deoxypentofuranosyl)-4-hydroxy-5-(~14~C)methylpyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70927134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13123-07-4, 30819-56-8 | |
| Record name | Thymidine-alpha-14C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013123074 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thymidine, labeled with carbon-14 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030819568 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Deoxypentofuranosyl)-4-hydroxy-5-(~14~C)methylpyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70927134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














